a-Bromobenzenepentanoic acid ethyl ester
Description
α-Bromobenzenepentanoic acid ethyl ester (Ethyl α-bromophenylacetate) is a brominated aromatic ester characterized by a phenyl group attached to a carboxylic acid chain, where the α-carbon (adjacent to the carbonyl group) is substituted with a bromine atom. The compound is esterified with ethanol, resulting in the structural formula C₆H₅-CH(Br)-COOCH₂CH₃ (based on phenylacetic acid derivatives described in and ). While the term "benzenepentanoic acid" suggests a five-carbon chain, available evidence primarily references shorter-chain analogs (e.g., phenylacetic acid derivatives). This discrepancy may arise from nomenclature variations. The compound is utilized in organic synthesis, particularly in nucleophilic substitution reactions, due to the reactivity of the α-bromine atom .
Properties
Molecular Formula |
C13H17BrO2 |
|---|---|
Molecular Weight |
285.18 g/mol |
IUPAC Name |
ethyl 2-bromo-5-phenylpentanoate |
InChI |
InChI=1S/C13H17BrO2/c1-2-16-13(15)12(14)10-6-9-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3 |
InChI Key |
DAVVWEYHNYSFCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)Br |
Canonical SMILES |
CCOC(=O)C(CCCC1=CC=CC=C1)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Brominated Aromatic Esters
Brominated aromatic esters differ in substituent positions, chain lengths, and functional groups, significantly impacting their physical properties and reactivity.
Table 1: Key Properties of Brominated Aromatic Esters
Key Findings :
- Substituent Position : Ortho-substituted bromine (e.g., Ethyl 2-bromophenylacetate) may introduce steric hindrance, reducing reactivity compared to para-substituted analogs .
- Reactivity : α-Bromo esters (e.g., Ethyl α-bromophenylacetate) are highly reactive in nucleophilic substitutions, making them valuable intermediates in pharmaceuticals and agrochemicals .
Unsaturated Brominated Esters
Unsaturated esters with bromine substituents exhibit distinct reactivity due to conjugation effects.
Ethyl (E)-4-bromo-3-methylbut-2-enoate
- Structure : C₇H₁₁BrO₂, featuring a conjugated double bond and methyl group at the β-position.
- Properties : The unsaturated backbone enhances electrophilicity, favoring addition reactions. The bromine atom at the δ-position stabilizes the intermediate during cyclization .
- Comparison : Unlike aromatic analogs, this compound’s reactivity is dominated by alkene participation rather than aromatic ring effects .
Aliphatic Esters with Bromine
Aliphatic brominated esters, such as 1-Bromo-2-ethylbutane (C₆H₁₁Br), exhibit lower molecular complexity compared to aromatic derivatives.
Non-Brominated Aliphatic Esters
Simple aliphatic esters like propionic acid ethyl ester (C₅H₁₀O₂) and butyric acid ethyl ester (C₆H₁₂O₂) are volatile compounds used in flavors and fragrances. highlights their role as electrolyte additives in lithium-ion batteries, where they improve thermal stability .
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